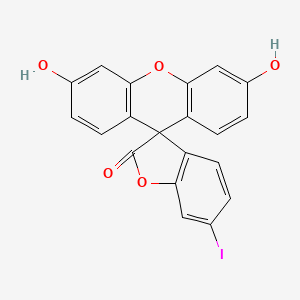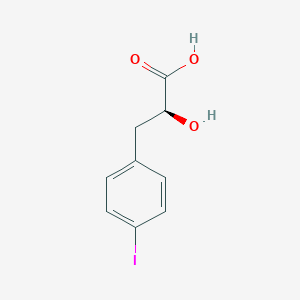
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is a chemical compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 80-82°C and a boiling point of 157-159°C. This compound is soluble in water, ethanol, and other organic solvents. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-(thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is not fully understood. It is believed that the compound acts as a catalyst in various chemical reactions, promoting the formation of new molecules. It is also believed to be involved in the binding of proteins and other molecules, which may be important for drug delivery and other biochemical processes.
Biochemical and Physiological Effects
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes. It has also been found to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, it is a very stable compound, which makes it ideal for long-term storage. It is also soluble in a variety of solvents, making it easy to use in different types of experiments. On the other hand, the compound is toxic and should be handled with care. Additionally, it is not very soluble in water, which limits its use in certain types of experiments.
Zukünftige Richtungen
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a wide range of potential applications and future directions. One of the most promising areas of research is in the field of drug delivery. The compound could be used to create targeted drug delivery systems that could be used to deliver drugs directly to specific cells or tissues. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new diagnostic and therapeutic tools, such as biosensors. Finally, the compound could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, can be synthesized using a number of different methods. The most common method is the reaction of 1-(thiazol-4-yl)-2-propanol with trimethylsilyl chloride (TMSCl). This reaction takes place in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
Wissenschaftliche Forschungsanwendungen
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is widely used in scientific research. It can be used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in biochemical and physiological studies, such as enzyme kinetics, protein folding, and metabolic pathways. Additionally, it can be used in chromatography and spectroscopy experiments.
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-4-yl)-2-trimethylsilylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOSSi/c1-12(2,3)5-8(10)7-4-11-6-9-7/h4,6,8,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFNSPJSTHCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C1=CSC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)

